molecular formula C20H23FN4O7 B12285626 6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12285626
M. Wt: 450.4 g/mol
InChI Key: CJADKMQRNXPXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, an acetamido group, and a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the acetamido group, and the attachment of the fluorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[[3-Acetamido-6-[(4-chlorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • 6-[[3-Acetamido-6-[(4-bromophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23FN4O7

Molecular Weight

450.4 g/mol

IUPAC Name

6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(22-8-10-2-4-11(21)5-3-10)24-18(12)25-19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H,23,26)(H,30,31)(H2,22,24,25)

InChI Key

CJADKMQRNXPXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.